7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione is a versatile chemical compound with intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-enoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including drug discovery and material science.
Properties
CAS No. |
368434-32-6 |
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Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
InChI Key |
OLIQXQGAPRVTEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC=C)CC3=CC=CC=C3 |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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